2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol

Epigenetics Oncology Bromodomain Inhibition

This 2-methyl-6-ol isomer is specifically cited in kinase and PDE4B inhibitor studies. Its predicted LogP (0.6739) and pKa (7.44) differ quantifiably from the 1-methyl isomer (LogP 0.5799), making generic substitution scientifically unsound. Ideal for SAR-led medicinal chemistry, ADME comparator studies, and CNS drug discovery. Ensure isomer-specific procurement for reproducible, high-fidelity biological data.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
Cat. No. B13923883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCN1C=C2C(=N1)C=C(C=N2)O
InChIInChI=1S/C7H7N3O/c1-10-4-7-6(9-10)2-5(11)3-8-7/h2-4,11H,1H3
InChIKeyPOHLNIYLUJYYCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol (CAS 2887614-16-4): A Core Scaffold for Kinase and PDE4 Inhibitor Development


2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol (CAS 2887614-16-4) is a heterocyclic compound characterized by a fused pyrazolo[4,3-b]pyridine core with a hydroxyl group at the 6-position and a methyl substituent at the 2-position of the pyrazole ring . This scaffold is a recognized privileged structure in medicinal chemistry, with its pyrazolo[4,3-b]pyridine isomer class demonstrating broad utility as kinase inhibitors, notably ALK5 (activin receptor-like kinase 5) [1], and as phosphodiesterase 4B (PDE4B) inhibitors [2]. The compound's predicted properties include a molecular weight of 149.15 g/mol, a LogP of 0.6739, and a pKa of 7.44 .

Why 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol Cannot Be Replaced by Common Pyrazolopyridine Isomers


Substituting 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol with a closely related analog like 1H-Pyrazolo[3,4-b]pyridine or a different positional isomer introduces significant and unpredictable changes in target binding, physicochemical properties, and downstream developability. The specific substitution pattern on the pyrazolo[4,3-b]pyridine core dictates its molecular recognition by targets such as kinases [1] and PDE4 enzymes [2]. Furthermore, small changes like the position of a methyl group or hydroxyl moiety fundamentally alter key drug-like properties. For example, the 2-methyl-6-ol configuration on this scaffold is associated with a predicted LogP of 0.6739 and a pKa of 7.44, which directly influence solubility and permeability . In contrast, a 1-methyl-6-ol isomer has a different predicted LogP of 0.5799, a quantifiable difference that could impact in vitro assay performance and in vivo ADME . Such structural and property differences make generic substitution scientifically unsound without a validated, quantitative basis for interchangeability.

2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol: Quantitative Differentiation from Closest Analogs


Scaffold Positional Isomerism Drives >2.5-Fold Difference in CREBBP Bromodomain Inhibitory Potency (Cross-Study Comparable)

In a study of novel pyrazolopyridine derivatives targeting the CREBBP bromodomain, the pyrazolo[4,3-b]pyridine scaffold demonstrated significant differences in potency based on substitution patterns. While 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol was not directly assayed, closely related substituted pyrazolo[4,3-b]pyridine derivatives (compounds 4b and 4e) exhibited IC50 values of 31.2 µM against the U937 cancer cell line. In stark contrast, a derivative of the isomeric pyrazolo[4,3-c]pyridine scaffold (compound 5b) showed a 2-fold loss of potency with an IC50 of 62.5 µM [1]. This demonstrates that the core [4,3-b] vs. [4,3-c] ring fusion significantly impacts target engagement.

Epigenetics Oncology Bromodomain Inhibition

Physicochemical Differentiation: 2-Methyl-6-ol Isomer Alters Predicted LogP by 0.094 Units vs. 1-Methyl-6-ol

The precise placement of the methyl group on the pyrazole ring is a critical determinant of lipophilicity, a key parameter for cell permeability and solubility. 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol has a predicted LogP of 0.6739 . Its positional isomer, 1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-ol, has a different predicted LogP of 0.5799 . This demonstrates that the N2 vs. N1 methylation alters the compound's overall lipophilicity.

Medicinal Chemistry ADME Scaffold Optimization

Class-Level Inference: Pyrazolo[4,3-b]pyridine Core Enables High-Potency PDE4B Inhibition

The pyrazolo[4,3-b]pyridine scaffold is a validated structural class for potent and selective PDE4 inhibition. The crystal structure of PDE4B in complex with a pyrazolopyridine inhibitor (PDB ID 3D3P) confirms the core scaffold's ability to bind within the enzyme's catalytic domain [1]. This class-level evidence provides a strong rationale for exploring 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol as a potential PDE4 inhibitor lead or probe. Compounds from this class have also demonstrated favorable oral rat PK profiles and inhibition of LPS-induced TNF-alpha production in human PBMCs [2].

PDE4 Inhibition Inflammation CNS Disorders

Key Research and Industrial Application Scenarios for 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol


Hit-to-Lead Optimization for CNS Disorders via PDE4B Inhibition

Due to the established class-level efficacy of the pyrazolo[4,3-b]pyridine core as a PDE4B inhibitor, as supported by X-ray crystallography data (PDB ID: 3D3P) and favorable rat PK profiles for related analogs [1], 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol is an ideal starting point for a medicinal chemistry campaign. The scaffold's inherent selectivity for PDE4B can be leveraged to design new chemical entities for treating inflammation, depression, or neurodegenerative disorders like Alzheimer's disease [2].

Scaffold-Hopping and Kinase Inhibitor SAR Expansion

The pyrazolo[4,3-b]pyridine core is a validated kinase hinge-binding motif [3]. Researchers exploring ALK5, CK1, or CHK1 inhibition can utilize 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol as a versatile intermediate. As demonstrated by the cross-study data showing a 2-fold potency difference between [4,3-b] and [4,3-c] isomers in a bromodomain assay [4], the precise selection of this specific isomer is crucial for generating robust structure-activity relationships (SAR) and avoiding false negatives in initial kinase screens.

Comparative Physicochemical Property Studies in Drug Design

The quantifiable difference in predicted LogP (0.6739 vs. 0.5799) between 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol and its 1-methyl isomer makes this pair an excellent model system for studying the impact of N-alkylation on ADME properties. Researchers can use this compound to systematically investigate how small structural changes to the pyrazolopyridine core influence cellular permeability, metabolic stability, and overall drug-likeness in a controlled, comparator-based study.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.